molecular formula C12H11N B078825 3-Methyl-2-phenylpyridine CAS No. 10273-90-2

3-Methyl-2-phenylpyridine

Cat. No. B078825
CAS RN: 10273-90-2
M. Wt: 169.22 g/mol
InChI Key: BJATUPPYBZHEIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Methyl-2-phenylpyridine and related compounds involves various chemical reactions and methodologies. For example, the reaction of 2-phenylpyridine with certain iridium complexes has been shown to produce four-coordinate complexes, highlighting the reactivity of the phenylpyridine ligand under specific conditions (Neve et al., 1991). Additionally, derivatives of 3-Methyl-2-phenylpyridine have been synthesized through reactions involving amino-pyridin-2(1H)-ones with aromatic aldehydes, demonstrating the versatility in synthesizing related compounds (Kulakov et al., 2018).

Molecular Structure Analysis

The molecular structure of 3-Methyl-2-phenylpyridine and its complexes has been elucidated through various techniques, including X-ray analysis. The characterization of these compounds reveals detailed insights into their molecular geometry and bonding interactions, which are crucial for understanding their reactivity and properties (Neve et al., 1991).

Chemical Reactions and Properties

3-Methyl-2-phenylpyridine undergoes a range of chemical reactions, showcasing its reactivity. For instance, the interaction with iridium complexes indicates the potential for coordination chemistry and the formation of novel compounds with unique properties (Neve et al., 1991). Furthermore, the synthesis of Schiff bases from reactions with aromatic aldehydes points to the versatility of 3-Methyl-2-phenylpyridine derivatives in chemical synthesis and potential applications (Kulakov et al., 2018).

Physical Properties Analysis

The physical properties of 3-Methyl-2-phenylpyridine, such as solubility, melting point, and boiling point, are influenced by its molecular structure. These properties are essential for determining the compound's applicability in various fields, including materials science and pharmaceuticals. However, specific studies focusing on these physical properties are limited and warrant further investigation.

Chemical Properties Analysis

The chemical properties of 3-Methyl-2-phenylpyridine, including acidity, basicity, and reactivity towards other chemical reagents, are critical for its applications in synthesis and industrial processes. The reactivity patterns observed through its reactions with iridium complexes and in the formation of Schiff bases provide valuable insights into its chemical behavior (Neve et al., 1991); (Kulakov et al., 2018).

Scientific Research Applications

  • Organic Synthesis and Catalysis :

    • 3-Methyl-2-phenylpyridine is used in regioselective alkylation reactions with terminal alkenes, facilitated by rhodium(I) complex catalysts. This process is influenced by steric hindrance due to the methyl group on the pyridine ring, leading to the exclusive formation of mono-alkylated products (Lim, Kang, & Kim, 1996).
    • Palladium-catalyzed methylation of aryl C-H bonds using peroxides is another application, where various 2-phenylpyridine derivatives (including 3-Methyl-2-phenylpyridine) can be methylated (Zhang, Feng, & Li, 2008).
  • Medicinal Chemistry and Pharmacology :

    • Compounds derived from 3-Methyl-2-phenylpyridine, like 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-ones, have shown potential neurotropic activity, including tranquilizing (anxiolytic) and antidepressant effects. These findings indicate its potential in developing new therapeutic agents (Palamarchuk, Shulgau, Kharitonova, & Kulakov, 2021).
    • The neurotoxin N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) metabolizes to N-methyl-4-phenylpyridine (MPP+), which shows selective toxicity to dopamine neurons, suggesting its use in studying parkinsonism (Javitch, D'Amato, Strittmatter, & Snyder, 1985).
  • Material Science and Photophysics :

    • In the field of material science, derivatives of 3-Methyl-2-phenylpyridine are used in synthesizing luminescent complexes. For example, Ir(2-phenylpyridine)2(benzene-1,2-dithiolate) complexes exhibit luminescence and are studied for their electrochemical and photophysical properties (Nguyen, Khoo, & Yip, 2015).
    • Methyl-substituted phenylpyridine ortho-metalated iridium(III) complexes, including those with 3-Methyl-2-phenylpyridine, have been synthesized and characterized for their structural, photophysical, and electrochemical properties (Garces, King, & Watts, 1988).

Safety And Hazards

3-Methyl-2-phenylpyridine is classified as a flammable liquid (Category 3), and it is harmful if swallowed (Acute toxicity, Oral, Category 4). It is toxic in contact with skin or if inhaled (Acute toxicity, Dermal and Inhalation, Category 3), and it causes severe skin burns and eye damage (Skin corrosion and Serious eye damage, Category 1B and 1 respectively) .

Relevant Papers The relevant papers on 3-Methyl-2-phenylpyridine are not explicitly mentioned in the search results .

properties

IUPAC Name

3-methyl-2-phenylpyridine
Source PubChem
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InChI

InChI=1S/C12H11N/c1-10-6-5-9-13-12(10)11-7-3-2-4-8-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJATUPPYBZHEIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50145475
Record name 3-Methyl-2-phenylpyridine
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Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-phenylpyridine

CAS RN

10273-90-2
Record name 3-Methyl-2-phenylpyridine
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Record name 3-Methyl-2-phenylpyridine
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Record name 10273-90-2
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Record name 3-Methyl-2-phenylpyridine
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Record name 3-METHYL-2-PHENYLPYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
210
Citations
JR Allan, K Turvey - Thermochimica acta, 1991 - Elsevier
… The compound 3-methyl-2-phenylpyridine has one donor site for forming bonds with metal ions: the nitrogen atom of the aromatic … Two chloride ions and two 3-methyl-2-phenylpyridine …
Number of citations: 9 www.sciencedirect.com
SO Jung, YJ Kang, HS Kim, YH Kim… - Bulletin of the Korean …, 2003 - koreascience.kr
… Of these Ir (mpp) 3 (mpp= n-methyl-2-phenylpyridine) derivatives, the structural characterization and DFT calcu lation of tris (3-methyl-2-phenylpyridine) Ir (III) complex as a …
Number of citations: 8 koreascience.kr
R Hernández Molina, A Agirretxu… - Journal of Structural …, 2014 - Springer
… The compound contains two organic ligands of 3-methyl-2-phenylpyridine that we have labelled as molecule A and B. Both molecules are characterized by two rings, N1A, C1A, C2A, …
Number of citations: 4 link.springer.com
FO Garces, KA King, RJ Watts - Inorganic Chemistry, 1988 - ACS Publications
… Two ortho-metalating ligands employed for this purpose were 3-methyl-2-phenylpyridine (mppy) and 2-(p-tolyl)pyridine (ptpy) (see Figure 1). These ligands contain activating methyl …
Number of citations: 359 pubs.acs.org
RA Abramovitch, GC Seng… - Canadian Journal of …, 1960 - cdnsciencepub.com
… In the first case the main product was 3-methyl-2phenylpyridine together with a small amount of 5-methyl-2-phenylpyridine, the ratio of the isomers being 19:l. The structure of the …
Number of citations: 35 cdnsciencepub.com
Y HaeáKim - Journal of the Chemical Society, Perkin Transactions 1, 1996 - pubs.rsc.org
… The same reaction using 3-methyl-2-phenylpyridine 1 b gives the mono alkylated products 2j-n exclusively under the same reaction conditions due to steric hindrance between the …
Number of citations: 85 pubs.rsc.org
MX Tan, ZF Wang, QP Qin, XL Huang, BQ Zou… - Inorganic Chemistry …, 2019 - Elsevier
… ) 2 Cl 2 ] (Pt2), [Pt II (MPy)(H-MPy)Cl] (Pt3), and [Pt II (DPPy)(H-DPPy)Cl] (Pt4) with 2-phenylpyridine (H-PPy), 2-(4-trifluoromethylphenyl)pyridine (H-TFPy), 3-methyl-2-phenylpyridine (H-…
Number of citations: 9 www.sciencedirect.com
N Leesakul, K Kullawanichaiyanan… - Journal of …, 2021 - Taylor & Francis
… A photoactive complex [Ir(3m-ppy) 2 (dppm)Cl] (1; dppm = bis(diphenylphosphino)methane, 3 m-Hppy = 3-methyl-2-phenylpyridine), which shows a green luminescence band at 517 …
Number of citations: 4 www.tandfonline.com
RA Abramovitch, AD Notation - Canadian Journal of Chemistry, 1960 - cdnsciencepub.com
… In the first case the main product was 3-methyl-2-phenylpyridine (11; R = CI-13) together with a small amount of 5-methyl-2-phenylpyridine (111; R = CI-13), the ratio of the isonlers …
Number of citations: 17 cdnsciencepub.com
LP Han, B Li, J Liu, J Ying - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
… In this paper, we utilize 3-methyl-2-phenylpyridine (mpp) as the cyclometalating ligand and thenoyltrifluoroacetone (tta) as the ancillary ligand to synthesize the title compound, (I). …
Number of citations: 1 scripts.iucr.org

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